molecular formula C7H3NS2 B13119737 Thieno[2,3-b]thiophene-2-carbonitrile

Thieno[2,3-b]thiophene-2-carbonitrile

Cat. No.: B13119737
M. Wt: 165.2 g/mol
InChI Key: XVDKJHKMYXDRAX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[2,3-b]thiophene, is a member of the fused thiophenes family. These compounds are characterized by their electron-rich nature and structural rigidity, which is attributed to their extended π-conjugation. This makes them suitable candidates for adjusting the band gap of organic polymer semiconducting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]thiophene-2-carbonitrile can be achieved through various methods. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods such as catalytic vapor-phase reactions. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at 550°C has been reported .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Comparison with Similar Compounds

Thieno[2,3-b]thiophene-2-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar electronic properties but differ in their structural arrangements and specific applications, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

Molecular Formula

C7H3NS2

Molecular Weight

165.2 g/mol

IUPAC Name

thieno[2,3-b]thiophene-5-carbonitrile

InChI

InChI=1S/C7H3NS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-3H

InChI Key

XVDKJHKMYXDRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=C(S2)C#N

Origin of Product

United States

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